2-Coumaroylphenylalanyl-alanyl-arginine
CAS No.: 161258-31-7
Cat. No.: VC20893340
Molecular Formula: C27H34N6O6
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161258-31-7 |
|---|---|
| Molecular Formula | C27H34N6O6 |
| Molecular Weight | 538.6 g/mol |
| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C27H34N6O6/c1-17(24(36)33-20(26(38)39)11-7-15-30-27(28)29)31-25(37)21(16-18-8-3-2-4-9-18)32-23(35)14-13-19-10-5-6-12-22(19)34/h2-6,8-10,12-14,17,20-21,34H,7,11,15-16H2,1H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/b14-13+/t17-,20-,21-/m0/s1 |
| Standard InChI Key | OGMHCXCIZDQLCI-GJOZUPAOSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2O |
| SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
| Canonical SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
Introduction
2-Coumaroylphenylalanyl-alanyl-arginine is a bioactive peptide compound with significant interest in pharmaceutical and biotechnological applications due to its unique structure and potential biological activities. This compound can be synthesized in the laboratory or derived from natural sources, showcasing its versatility in various scientific contexts.
Synthesis of 2-Coumaroylphenylalanyl-alanyl-arginine
The synthesis of this peptide involves multiple steps, where conditions such as temperature, reaction time, and solvent choice are crucial for optimizing yield and minimizing side reactions. Understanding these synthesis parameters is essential for producing high-quality material suitable for further research.
| Synthesis Parameter | Importance |
|---|---|
| Temperature | Controls reaction rate |
| Reaction Time | Affects yield and purity |
| Solvent Choice | Influences solubility and reactivity |
Biological Activities
Bioactive peptides like 2-Coumaroylphenylalanyl-alanyl-arginine are known for their diverse biological activities:
Chemical Reactions:
Understanding the chemical reactions involving this compound is crucial for predicting its stability and reactivity in biological systems.
Applications in Pharmaceuticals and Biotechnology
Given its unique structure and potential biological activities, 2-Coumaroylphenylalanyl-alanyl-arginine has several scientific applications:
Applications Table:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential therapeutic roles due to antimicrobial, antioxidant, anti-inflammatory properties |
| Biotechnology | Utilized in research related to protein interactions or drug development |
This compound's versatility makes it an interesting candidate for further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume